molecular formula C15H21NO3 B2830682 Tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate CAS No. 151830-73-8

Tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate

Cat. No.: B2830682
CAS No.: 151830-73-8
M. Wt: 263.337
InChI Key: HBEDDHCLQCUZKQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-(2-oxo-3-phenylpropyl)amine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate include:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes .

Biological Activity

Tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate is a compound that has garnered interest for its potential biological activities. This article explores the synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of tert-butyl carbamate with appropriate phenylpropyl derivatives. The key features of its structure include:

  • Carbamate moiety : This functional group is crucial for the biological activity of the compound.
  • Phenylpropyl group : The presence of a phenyl ring enhances lipophilicity and potential receptor interactions.

Table 1 summarizes the synthetic routes and conditions used for obtaining this compound.

StepReagents/ConditionsProduct
1Tert-butyl carbamate + Methyl amineTert-butyl N-methyl carbamate
2Tert-butyl N-methyl carbamate + 2-oxo-3-phenylpropionic acidThis compound

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that oxadiazole derivatives, which share structural similarities, demonstrate antibacterial and antifungal effects. These compounds act by inhibiting key enzymes involved in microbial metabolism, leading to cell death .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly carbonic anhydrase (CA-II). The carbamate moiety plays a crucial role in binding to the active site of CA-II, facilitating multiple hydrogen bonding interactions with amino acid residues such as Thr199 and Gln92. The IC50 values for related compounds range from 12.1 to 53.6 µM, indicating moderate to high inhibitory potential against CA-II .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be understood through SAR studies. Modifications in the phenyl group or variations in the alkyl chain can significantly alter the compound's potency. For example:

  • Phenolic substitutions : Adding electron-donating groups to the phenyl ring enhances activity.
  • Alkyl chain variations : Shortening or lengthening the alkyl chain affects lipophilicity and enzyme interaction.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of carbamate derivatives demonstrated their effectiveness against Staphylococcus aureus and Candida albicans. The results indicated that modifications leading to increased lipophilicity correlated with enhanced antimicrobial activity .
  • Inhibitory Action on CA-II : In vitro assays revealed that this compound exhibited competitive inhibition against CA-II, making it a candidate for further development in treating conditions like glaucoma and edema .

Properties

IUPAC Name

tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16(4)11-13(17)10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEDDHCLQCUZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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